

Application of NMR Spectroscopy for the Structural Elucidation of Chrysomycin A

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Compound of Interest

Compound Name: Chrysomycin A

Cat. No.: B15540798

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Application Note

Introduction

Chrysomycin A is a C-glycoside polyketide natural product first isolated from *Streptomyces* species.[1][2] It belongs to the gilvocarcin family of C-aryl glycosides and has garnered significant interest due to its potent biological activities, particularly its efficacy against *Mycobacterium tuberculosis*, including multi-drug-resistant strains.[2][3] The complex architecture of **Chrysomycin A**, featuring a polycyclic aromatic aglycone linked to a rare deoxysugar moiety, necessitates advanced analytical techniques for its complete structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural elucidation of such intricate natural products. This application note details the comprehensive use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete assignment of the chemical structure of **Chrysomycin A**.

Structural Elucidation of Chrysoomycin A using NMR Spectroscopy

The structural elucidation of **Chrysoomycin A** is a systematic process that relies on a suite of NMR experiments. Each experiment provides specific information about the molecule's carbon skeleton, proton environments, and their connectivity.

1D NMR Spectroscopy (^1H and ^{13}C NMR)

- ^1H NMR (Proton NMR): The ^1H NMR spectrum of **Chrysoomycin A** provides initial insights into the number and types of protons present in the molecule. The chemical shifts (δ) of the proton signals indicate their electronic environment (e.g., aromatic, aliphatic, vinylic, hydroxyl), while the coupling constants (J) reveal information about the dihedral angles between adjacent protons, aiding in the determination of relative stereochemistry.
- ^{13}C NMR (Carbon NMR): The ^{13}C NMR spectrum reveals the number of distinct carbon atoms in **Chrysoomycin A**. The chemical shifts of the carbon signals differentiate between various functional groups, such as carbonyls, aromatic carbons, and aliphatic carbons. Coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the multiplicity of each carbon signal (CH_3 , CH_2 , CH , or quaternary C) can be determined.

2D NMR Spectroscopy (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

- COSY (Correlation Spectroscopy): The ^1H - ^1H COSY spectrum identifies protons that are spin-spin coupled to each other, typically over two to three bonds.^[4] This experiment is instrumental in tracing out proton spin systems within the molecule, such as the sugar moiety and the side chains on the aromatic core.
- HSQC (Heteronuclear Single Quantum Coherence): The ^1H - ^{13}C HSQC spectrum correlates protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton to its corresponding carbon, enabling the unambiguous assignment of carbon signals based on their attached proton's chemical shift.

- HMBC (Heteronuclear Multiple Bond Correlation): The ^1H - ^{13}C HMBC spectrum is arguably the most critical experiment for elucidating the overall carbon skeleton of **Chrysomycin A**. It reveals long-range correlations (typically over two to three bonds) between protons and carbons. These correlations are essential for connecting the various spin systems identified by COSY and for linking quaternary carbons to the rest of the molecule.

Data Interpretation and Structure Assembly

The process of assembling the structure of **Chrysomycin A** begins with the analysis of the ^1H and ^{13}C NMR data to identify key functional groups and molecular fragments. The COSY spectrum is then used to connect neighboring protons, defining smaller structural units. The HSQC spectrum assigns the carbons within these units. Finally, the HMBC correlations are used to piece together these fragments, establishing the connectivity between different parts of the molecule, including the linkage of the sugar moiety to the aglycone and the positions of substituents on the aromatic rings.

Biological Activity

Chrysomycin A has demonstrated potent antibacterial activity, particularly against *Mycobacterium tuberculosis*. Recent studies suggest that its mechanism of action involves the inhibition of DNA topoisomerase I, an essential enzyme for DNA replication and repair in bacteria. This mode of action makes **Chrysomycin A** a promising lead compound for the development of new anti-tuberculosis drugs.

Data Presentation

The following tables summarize the quantitative ^1H and ^{13}C NMR data for **Chrysomycin A** recorded in DMSO- d_6 .

Table 1: ^1H NMR Data of **Chrysomycin A** (in DMSO- d_6)

Position	δ (ppm)	Multiplicity	J (Hz)
3	7.96	d	8.5
4	7.62	t	7.8
5	7.79	d	7.5
11	8.91	s	
18	6.84	dd	17.5, 11.0
19a	5.48	d	11.0
19b	5.96	d	17.5
1'-OH	9.81	s	
1'	5.15	d	9.5
2'	1.83	m	
3'	1.35	m	
4'	3.21	m	
5'	3.55	q	6.5
6'	1.10	d	6.5
7'	1.24	s	
10-OCH ₃	4.15	s	
12-OCH ₃	4.11	s	

Table 2: ¹³C NMR Data of **Chrysomycin A** (in DMSO-d₆)

Position	δ (ppm)	Type
1	158.4	C
2	117.2	C
3	128.5	CH
4	124.5	CH
5	119.8	CH
6	135.2	C
6a	119.5	C
7	125.8	C
8	135.1	C
9	102.5	C
10	160.4	C
11	105.1	CH
12	162.7	C
12a	111.9	C
12b	134.8	C
18	135.2	CH
19	116.2	CH ₂
1'	79.3	CH
2'	35.1	CH
3'	28.9	CH ₂
4'	75.6	CH
5'	68.5	CH
6'	17.1	CH ₃

7'	23.9	CH ₃
10-OCH ₃	56.7	CH ₃
12-OCH ₃	56.3	CH ₃

Table 3: Key 2D NMR Correlations for **Chrysomycin A**

Proton(s)	COSY Correlations	HMBC Correlations
H-3	H-4	C-2, C-4, C-5, C-12b
H-4	H-3, H-5	C-3, C-5, C-6, C-12b
H-5	H-4	C-3, C-4, C-6, C-6a
H-11	C-9, C-10, C-12, C-12a	
H-18	H-19a, H-19b	C-7, C-8, C-9
H-19a	H-18, H-19b	C-8
H-19b	H-18, H-19a	C-8
H-1'	H-2'	C-1, C-2, C-12a, C-2', C-5'
H-5'	H-6'	C-4', C-6', C-7'
10-OCH ₃	C-10	
12-OCH ₃	C-12	

Experimental Protocols

Sample Preparation

- Dissolution: Accurately weigh approximately 1-5 mg of purified **Chrysomycin A**.
- Solvent Addition: Dissolve the sample in 0.5-0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.
- Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra can be acquired on a standard 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe.

- ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16-64
 - Spectral Width: 12-16 ppm
 - Acquisition Time: ~3-4 s
 - Relaxation Delay: 1-2 s
- ^{13}C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024-4096
 - Spectral Width: 200-240 ppm
 - Acquisition Time: ~1 s
 - Relaxation Delay: 2 s
- COSY:
 - Pulse Program: cosygpqf
 - Number of Scans: 8-16
 - Data Points: 2048 (F2) x 256-512 (F1)
 - Spectral Width: 12-16 ppm in both dimensions

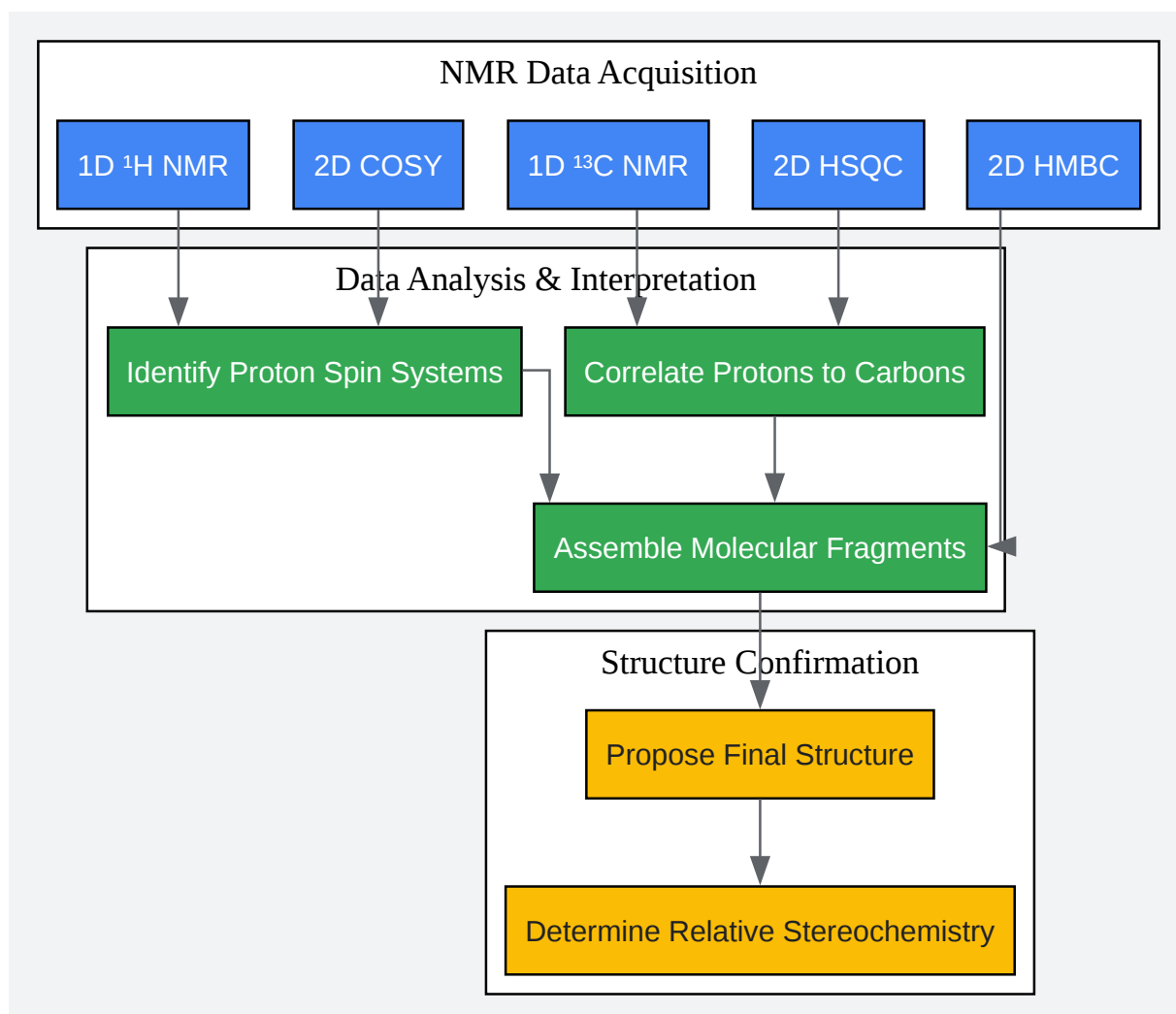
- HSQC:
 - Pulse Program: hsqcedetgpsisp2.2
 - Number of Scans: 8-16
 - Data Points: 2048 (F2) x 256-512 (F1)
 - Spectral Width: 12-16 ppm (F2), 180-200 ppm (F1)
- HMBC:
 - Pulse Program: hmbcgplpndqf
 - Number of Scans: 16-64
 - Data Points: 2048 (F2) x 256-512 (F1)
 - Spectral Width: 12-16 ppm (F2), 220-240 ppm (F1)
 - Long-range coupling delay (d6): optimized for 8 Hz

Data Processing

NMR data is typically processed using software such as TopSpin, Mnova, or ACD/Labs.

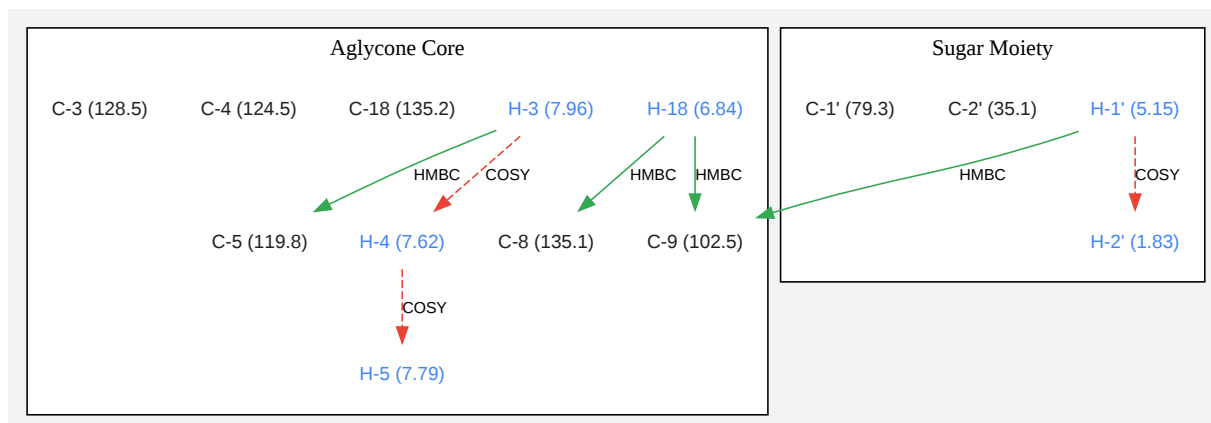
- Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phasing and Baseline Correction: Manually phase correct the spectra and apply an appropriate baseline correction algorithm.
- Referencing: Reference the spectra to the residual solvent peak of DMSO-d₆ (δ H 2.50 ppm and δ C 39.52 ppm).
- Peak Picking and Integration: Identify and integrate all peaks in the ¹H NMR spectrum.
- 2D Spectra Analysis: Analyze the cross-peaks in the 2D spectra to establish correlations.

Visualizations



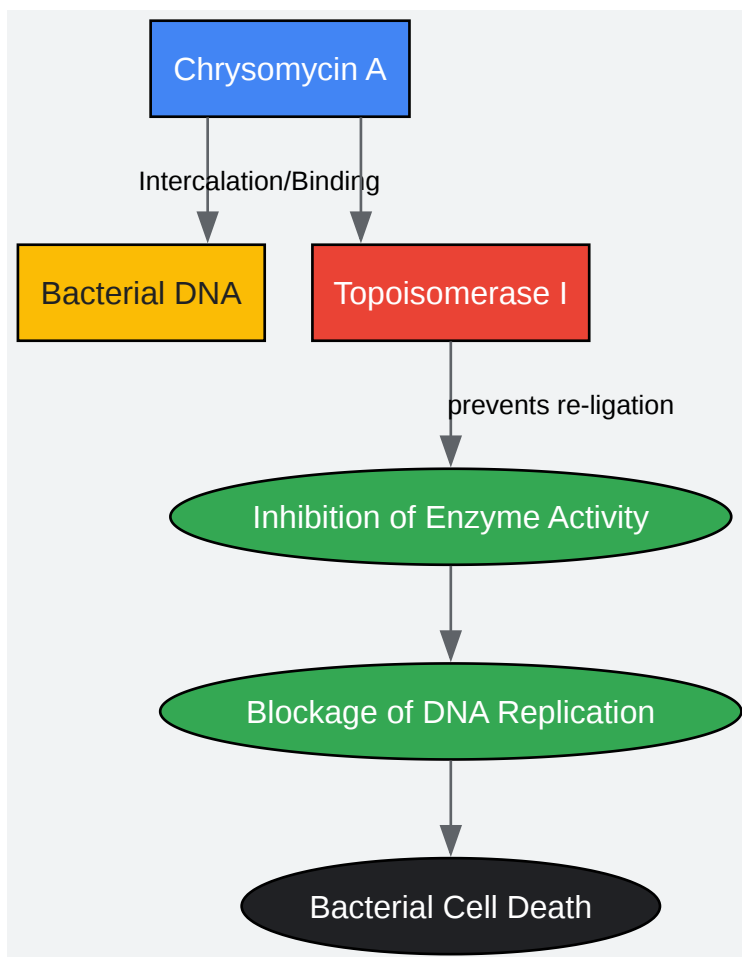
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Caption: Workflow for NMR-based Structural Elucidation of **Chrysomycin A**.



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Caption: Key 2D NMR Correlations for **Chrysomycin A** Structure Assembly.



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Caption: Proposed Mechanism of Action of **Chrysoomycin A**.

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